Theliatinib - 1353644-70-8

Theliatinib

Catalog Number: EVT-284244
CAS Number: 1353644-70-8
Molecular Formula: C25H26N6O2
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xiliertinib is an orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), with potential antineoplastic activity. Upon oral administration, xiliertinib binds to and inhibits the activity of EGFR. This prevents EGFR-mediated signaling, and may lead to both induction of cell death and inhibition of tumor growth in EGFR-overexpressing cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Source and Classification

Theliatinib is derived from synthetic processes and belongs to the class of tyrosine kinase inhibitors. It specifically targets the epidermal growth factor receptor, which is often overexpressed or mutated in several types of tumors, including non-small cell lung cancer and head and neck cancers. This classification underscores its therapeutic potential in oncology, particularly in personalized medicine approaches where treatment is tailored based on genetic profiling of tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Theliatinib involves multi-step organic reactions that typically include:

  • Formation of key intermediates: The initial steps often involve the synthesis of a core structure that contains the necessary functional groups for activity against the epidermal growth factor receptor.
  • Coupling reactions: These are critical for building the complex structure characteristic of Theliatinib. Common techniques include Suzuki or Stille coupling, which allow for the formation of carbon-carbon bonds.
  • Final modifications: The last stages usually involve purification processes such as chromatography to isolate the active pharmaceutical ingredient.

The detailed synthetic pathway can vary based on specific methodologies employed by different research groups or pharmaceutical companies, but it generally follows these outlined steps to ensure high purity and bioactivity.

Molecular Structure Analysis

Structure and Data

Theliatinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula is typically represented as C₁₈H₁₈ClN₃O₂S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure.

  • Molecular Weight: Approximately 373.87 g/mol.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software to predict binding interactions with the epidermal growth factor receptor.

This structural complexity allows Theliatinib to effectively bind to and inhibit the activity of its target receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Theliatinib undergoes various chemical reactions that are essential for its activity:

  • Binding Affinity Studies: These studies assess how well Theliatinib binds to the epidermal growth factor receptor compared to other inhibitors.
  • Metabolic Stability: Understanding how Theliatinib is metabolized in biological systems involves studying its reactions with liver enzymes, which can impact its efficacy and safety profile.
  • Degradation Pathways: Identifying how Theliatinib degrades under physiological conditions helps in formulating stable drug products.

These analyses are crucial for optimizing dosing regimens and enhancing therapeutic outcomes.

Mechanism of Action

Process and Data

The mechanism of action of Theliatinib primarily involves:

  • Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site of the epidermal growth factor receptor, Theliatinib prevents phosphorylation events that lead to tumor cell proliferation and survival.
  • Induction of Apoptosis: Inhibition of this signaling pathway often results in programmed cell death in cancer cells that depend on this pathway for survival.

Preclinical studies have demonstrated significant reductions in tumor growth in models expressing mutated forms of the epidermal growth factor receptor when treated with Theliatinib.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water, which affects formulation strategies.
  • Stability: Exhibits stability under standard laboratory conditions but requires careful handling due to potential degradation under extreme pH or temperature conditions.

These properties are critical for developing effective drug formulations and ensuring patient safety during administration.

Applications

Scientific Uses

The primary application of Theliatinib lies within oncology as a targeted therapy for cancers associated with aberrant epidermal growth factor receptor signaling. Current research focuses on:

  • Clinical Trials: Evaluating its efficacy in patients with specific genetic mutations.
  • Combination Therapies: Investigating synergistic effects when used alongside other chemotherapeutic agents or immunotherapies.
  • Biomarker Development: Identifying biomarkers that predict response to treatment with Theliatinib can enhance personalized medicine approaches.
Introduction to Theliatinib as a Targeted Therapeutic Agent

Molecular Classification and Chemical Properties of Theliatinib

Theliatinib (C23H21N5O3S) belongs to the quinazoline-based class of irreversible EGFR inhibitors. Its core chemical structure features a 4-anilinoquinazoline scaffold modified with a reactive acrylamide group at the C-6 position. This acrylamide moiety enables covalent bond formation with cysteine 797 (Cys797) within the ATP-binding pocket of EGFR, conferring irreversible inhibition [1] [6].

Biochemically, Theliatinib exhibits exceptional potency against wild-type EGFR kinase. Enzyme kinetic studies demonstrate a Ki value of 0.05 nM, reflecting 7-10-fold greater inhibitory activity compared to first-generation reversible inhibitors gefitinib (Ki=0.35 nM) and erlotinib (Ki=0.38 nM) [1] [6]. Cellular assays corroborate this superiority, with Theliatinib showing IC50 values 3-6-fold lower than comparators in EGFR phosphorylation assays across multiple EGFR-dependent cell lines [6].

Table 1: Biochemical Properties of Theliatinib Compared to Reference EGFR Inhibitors

PropertyTheliatinibGefitinibErlotinib
Ki (nM)0.050.350.38
IC50 (nM) Cellular3-22*15-75*20-80*
Selectivity vs. WT EGFR++++++++
Binding MechanismIrreversibleReversibleReversible

*Range reflects variability across different cell models [1] [6]

Theliatinib's selectivity profile is noteworthy. It demonstrates ~50-fold greater specificity for EGFR over other kinases, minimizing off-target effects [1]. While active against the EGFR T790M resistance mutation (IC50=22 nM), its primary therapeutic niche remains wild-type EGFR-driven tumors rather than mutant NSCLC [1].

Evolutionary Context of Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR inhibitor development has evolved through distinct generations, each addressing limitations of predecessors:

  • 1st Generation (Reversible ATP-competitive): Gefitinib and erlotinib bind reversibly to the ATP-binding site. While transformative for EGFR-mutant NSCLC, their efficacy in wild-type EGFR tumors (e.g., ESCC, HNSCC) is limited by moderate potency and acquired resistance via T790M gatekeeper mutations [2] [8] [10].
  • 2nd Generation (Irreversible Pan-HER): Afatinib and dacomitinib covalently bind EGFR/HER2/HER4. Broader target coverage increases toxicity (rash, diarrhea), limiting dose escalation in wild-type EGFR contexts [4] [10].
  • 3rd Generation (Mutant-Selective Irreversible): Osimertinib prioritizes EGFR T790M and activating mutations, exhibiting reduced activity against wild-type EGFR to improve therapeutic index [10].

Theliatinib occupies a distinct niche within this evolutionary landscape as a wild-type EGFR-specialized irreversible inhibitor. Unlike pan-HER or mutant-focused agents, its chemical optimization specifically enhances potency and selectivity for unmutated EGFR [1] [6]. This strategic focus emerged from recognizing that while NSCLC responses correlate with sensitizing EGFR mutations (exon 19 del/L858R), ESCC pathogenesis typically involves wild-type EGFR overexpression or amplification without kinase domain mutations [1] [7].

Theliatinib directly addresses the inadequacy of earlier EGFR TKIs in ESCC. Clinical trials of gefitinib in unselected esophageal cancer patients yielded disappointing response rates (2.7-16.7%) and median overall survival (3.73 months), similar to placebo [7] [9]. Retrospective biomarker analysis from the TRANS-COG trial later revealed that EGFR gene amplification or high copy number predicted gefitinib response, suggesting earlier failures resulted from inadequate patient selection rather than target irrelevance [1] [7]. Theliatinib’s enhanced wild-type EGFR potency positions it to overcome this limitation when coupled with biomarker selection.

Rationale for EGFR Targeting in Esophageal Squamous Cell Carcinoma (ESCC)

The biological rationale for EGFR inhibition in ESCC rests on three well-established pathological features:

  • High Prevalence of EGFR Dysregulation: 50-72% of ESCC tumors demonstrate EGFR protein overexpression (IHC H-score ≥200), while 11.6-15% exhibit EGFR gene amplification or copy number gain [1] [3] [9]. Unlike lung adenocarcinoma, activating kinase domain mutations (e.g., exon 19 del, L858R) are exceptionally rare (<2%) [1] [7]. EGFR overexpression correlates with advanced stage, lymph node metastasis, and poor prognosis, with 5-year survival rates significantly lower in EGFR-high patients (18.2% vs. 41.5% in EGFR-low) [3] [7] [9].
  • Oncogenic Dependence: Preclinical studies confirm ESCC cells rely on EGFR-mediated survival pathways. Ligands like EGF and TGF-α are frequently co-expressed, creating autocrine loops that drive proliferation via RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades [7] [9].
  • Absence of Confounding Mutations: K-Ras and B-Raf mutations—common causes of intrinsic resistance to EGFR inhibitors in colorectal and lung cancers—are exceedingly rare in ESCC (<1.5%) [1] [7], increasing the likelihood of therapeutic susceptibility.

Theliatinib’s efficacy in EGFR-dysregulated ESCC is robustly validated in patient-derived xenograft (PDX) models:

  • In PDX models with high EGFR protein expression (H-score ≥250) without amplification, Theliatinib achieved tumor growth inhibition (TGI) rates of 67-100% [1] [6].
  • In PDX models exhibiting both EGFR amplification and protein overexpression, Theliatinib induced profound tumor regression (>30% volume reduction) at clinically relevant doses [1] [6].
  • Response was significantly stronger than gefitinib (P<0.05), attributable to its superior potency and irreversible binding [6].
  • Crucially, Theliatinib efficacy diminished in models with co-occurring PIK3CA mutations, FGFR1 overexpression, or PTEN loss, indicating these alterations may serve as resistance biomarkers [1] [6].

Table 2: Biomarkers Predicting Theliatinib Response in ESCC PDX Models

Biomarker ProfileTheliatinib ResponseKey Findings
EGFR Amplification + High ProteinTumor Regression (>30% shrinkage)Maximal efficacy; superior to gefitinib (P<0.05)
High EGFR Protein (H-score ≥250) No Amp67-100% TGIDurable growth inhibition
Low EGFR Protein (H-score <200)Minimal/No TGIInsufficient target engagement
High EGFR + PIK3CA Mut/FGFR1 Overexp/PTEN LossReduced TGIBypass signaling mediates resistance

[1] [6] [9]

Clinical translation of this biomarker-guided approach is emerging. A phase Ib trial of larotinib (another wild-type EGFR-selective TKI) in pretreated ESCC patients with EGFR overexpression or amplification demonstrated a 20% objective response rate (ORR) at the optimal dose, confirming the preclinical rationale [3]. Similarly, cetuximab (anti-EGFR mAb) showed response in 43.8% of ESCC PDX models, strongly predicted by EGFR amplification (copy number ≥5), high mRNA, or IHC 2-3+ (P=0.001) [9]. These findings underscore that rigorous patient selection based on EGFR amplification/overexpression—not histology alone—is critical for successful EGFR-targeted therapy in ESCC.

Theliatinib represents a mechanistically refined therapeutic strategy optimized for this context, offering potent, irreversible wild-type EGFR inhibition tailored to the molecular landscape of ESCC.

Properties

CAS Number

1353644-70-8

Product Name

Theliatinib

IUPAC Name

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1

InChI Key

FSXCKIBROURMFT-VGSWGCGISA-N

SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

HMPL-309; HMPL 309; HMPL309; Theliatinib; xiliertinibum; xiliertinib.

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.